![molecular formula C24H19F4N5O B10834267 N-[6-(azetidin-1-yl)pyridin-3-yl]-5-trifluoromethyl-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B10834267.png)
N-[6-(azetidin-1-yl)pyridin-3-yl]-5-trifluoromethyl-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
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Overview
Description
“PMID25666693-Compound-133” is a small molecular drug primarily indicated for cancer-related pain . It targets the transient receptor potential cation channel V1 (TRPV1), which is involved in the detection of noxious chemical and thermal stimuli . This compound acts as an antagonist to TRPV1, making it effective in managing pain associated with cancer .
Preparation Methods
The preparation of “PMID25666693-Compound-133” involves several synthetic routes and reaction conditions. One method includes the mechanical processing of triglyceride or condensation polymer containing matter in the presence of a nucleophile . This process is essential for deriving compounds from triglycerides or condensation polymers such as polyesters and polyamides . Industrial production methods for this compound are patented and involve specific reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
“PMID25666693-Compound-133” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
“PMID25666693-Compound-133” has a wide range of scientific research applications:
Chemistry: It is used in the study of TRPV1 antagonists and their role in pain management.
Biology: Researchers use this compound to understand the mechanisms of pain perception and the role of TRPV1 in nociceptive neurons.
Medicine: It is being investigated for its potential in treating various types of pain, particularly cancer-related pain.
Mechanism of Action
The mechanism of action of “PMID25666693-Compound-133” involves its antagonistic effect on the transient receptor potential cation channel V1 (TRPV1). This channel is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli . By blocking TRPV1, the compound prevents the influx of calcium ions, thereby reducing the sensation of pain. The molecular targets and pathways involved include the phosphatidylinositol second messenger system, which is activated by receptor tyrosine kinases and involves protein kinase C isozymes and phospholipase C .
Comparison with Similar Compounds
“PMID25666693-Compound-133” is unique in its specific antagonistic effect on TRPV1, making it particularly effective in managing cancer-related pain. Similar compounds include other TRPV1 antagonists such as:
Capsaicin: An agonist of TRPV1, used for its analgesic properties.
CNTX-4975: A TRPV1 antagonist in phase 3 clinical trials for pain management.
DWP-05195: Another TRPV1 antagonist in phase 2 clinical trials for neuropathic pain.
These compounds share similar mechanisms of action but differ in their specific applications and stages of clinical development.
Properties
Molecular Formula |
C24H19F4N5O |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
N-[6-(azetidin-1-yl)pyridin-3-yl]-1-[(3-fluorophenyl)methyl]-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C24H19F4N5O/c25-18-4-1-3-15(9-18)14-33-20(11-16-10-17(24(26,27)28)12-30-22(16)33)23(34)31-19-5-6-21(29-13-19)32-7-2-8-32/h1,3-6,9-13H,2,7-8,14H2,(H,31,34) |
InChI Key |
DXPFHQMFHSGNDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=C2)NC(=O)C3=CC4=CC(=CN=C4N3CC5=CC(=CC=C5)F)C(F)(F)F |
Origin of Product |
United States |
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